5-(3-Methoxyphenyl)thiophene-2-carbaldehyde 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 249504-37-8
VCID: VC3999383
InChI: InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3
SMILES: COC1=CC=CC(=C1)C2=CC=C(S2)C=O
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde

CAS No.: 249504-37-8

Cat. No.: VC3999383

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde - 249504-37-8

Specification

CAS No. 249504-37-8
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name 5-(3-methoxyphenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3
Standard InChI Key DLXLICDIIBNILO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC=C(S2)C=O
Canonical SMILES COC1=CC=CC(=C1)C2=CC=C(S2)C=O

Introduction

Chemical Synthesis and Optimization

Single-Step Synthesis via Solid Phosgene-Mediated Reactions

A patent by CN102627627A outlines a scalable method for synthesizing thiophene-2-carbaldehyde derivatives using solid phosgene (triphosgene) as a safer alternative to gaseous phosgene. The reaction involves thiophene, N,N-dimethylformamide (DMF), and triphosgene in chlorobenzene at controlled temperatures. Key parameters include:

ParameterOptimal RangeYield (%)
Thiophene:Triphosgene1:0.5 (molar ratio)87–88
Thiophene:DMF1:2.6 (molar ratio)-
Reaction Temperature75–85°C (final step)-
SolventChlorobenzene-

The method avoids toxic phosgene gas, reduces wastewater generation, and achieves yields exceeding 85% . Comparative studies show that substituting POCl₃ with triphosgene minimizes environmental hazards while maintaining efficiency .

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

PMC6270011 demonstrates the versatility of 5-(3-methoxyphenyl)thiophene-2-carbaldehyde as a substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling. By reacting with arylboronic acids, researchers synthesized analogs like 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde (yield: 72–88%). Reaction conditions include:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent System: Dioxane/water (4:1)

  • Temperature: 90–110°C

Structural and Crystallographic Insights

Molecular Geometry and Conformational Analysis

X-ray crystallography of analogous compounds, such as 4-(4-methoxyphenyl)-2-(methylsulfanyl)thiophene, reveals a twisted molecular geometry. The dihedral angle between the thiophene and methoxyphenyl rings averages 43.7°, indicating significant non-planarity due to steric hindrance . Key bond lengths include:

  • C–S (thiophene): 1.714 Å

  • C–O (methoxy): 1.364 Å

  • C=O (aldehyde): 1.221 Å

These structural features influence electronic delocalization and intermolecular interactions .

Intermolecular Interactions and Packing

In the crystalline state, molecules form bifurcated layers via C–H⋯O hydrogen bonds (2.40–2.55 Å) and π–π stacking (centroid distance: 3.76 Å) . Such interactions enhance thermal stability and solubility profiles, critical for formulation development.

Biomedical Applications and Mechanistic Studies

Antibacterial Activity

Derivatives of 5-(3-methoxyphenyl)thiophene-2-carbaldehyde exhibit potent activity against Gram-negative pathogens. For example:

  • Compound 2d (3-(5-formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile): IC₅₀ = 29.7 µg/mL against Pseudomonas aeruginosa, outperforming streptomycin (IC₅₀ = 35.2 µg/mL) .

  • Mechanism: Disruption of membrane integrity via aldehyde-mediated cross-linking of bacterial proteins .

Urease Inhibition

4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde (Compound 2i) shows notable antiurease activity (IC₅₀ = 27.1 µg/mL), comparable to thiourea derivatives. Molecular docking studies suggest binding to the urease active site via hydrogen bonding with His593 and Asp633 residues .

Future Directions and Challenges

  • Targeted Drug Delivery: Encapsulation in nanocarriers (e.g., liposomes) to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxyphenyl and aldehyde groups to optimize potency.

  • Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability .

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